

Quantitative Analysis of Eriocitrin in Citrus Fruit Extracts: Application Notes and Protocols

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Compound of Interest

Compound Name: *Eriocitrin*

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Introduction

Eriocitrin (Eriodictyol 7-O-rutinoside) is a prominent flavanone glycoside found abundantly in citrus fruits, particularly lemons and limes.^[1] It is recognized for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.^{[2][3]} As interest in the therapeutic potential of **eriocitrin** grows, accurate and reliable quantification in citrus extracts is paramount for research, quality control, and the development of nutraceuticals and pharmaceuticals. This document provides detailed application notes and protocols for the quantification of **eriocitrin** using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

I. Quantitative Data Summary

The concentration of **eriocitrin** can vary significantly depending on the citrus species, fruit part, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: **Eriocitrin** Content in Various Citrus Fruits

Citrus Species	Fruit Part	Eriocitrin Concentration	Reference
Lemon (Citrus limon)	Peel	~1500 ppm	[1][4]
Lemon (Citrus limon)	Juice	~200 ppm	[1][4]
Lemon (Citrus limon)	Peel	159.43 mg/L (in extract)	[5]
Orange (Citrus sinensis)	Peel Powder	37.68 µg/mL (in extract)	[6]
Orange (Citrus sinensis)	Peel Powder	31.57 µg/mL (in extract)	[7]
Lemon Extract	Commercial	83.3 ± 5.6 mg/g	[8]

Table 2: Performance Characteristics of Analytical Methods for **Eriocitrin** Quantification

Parameter	HPLC-DAD	UPLC-QqQ/MS	LC-MS/MS (in plasma)
Linearity Range	0.070–46.071 µg/g	Not Specified	2.01–50.3 ng/mL
Correlation Coefficient (r)	0.9999	Not Specified	0.996
Intra-day Precision (%RSD)	Not Specified	Not Specified	≤ 6.02%
Inter-day Precision (%RSD)	Not Specified	Not Specified	≤ 6.79%
Accuracy (%RE)	Not Specified	Not Specified	within ±7.67%
Reference	[3]	[9]	[2][3]

II. Experimental Protocols

A. Protocol for Extraction of Eriocitrin from Citrus Peels

This protocol is a generalized procedure based on common laboratory practices for the extraction of flavonoids from citrus peels.[\[6\]](#)[\[7\]](#)

1. Sample Preparation: a. Obtain fresh citrus fruits and carefully separate the peel from the pulp. b. Wash the peels thoroughly with deionized water to remove any surface contaminants. c. Shadow dry the peels for 7-10 days or use a lyophilizer to remove moisture. d. Grind the dried peels into a fine powder using a blender or a mill.
2. Defatting (Optional, but Recommended): a. To 100g of powdered peel, add 500mL of n-hexane. b. Stir the mixture for 4 hours at room temperature using a magnetic stirrer. c. Filter the mixture through a 0.45 μ m filter to separate the hexane extract from the peel residue. d. Air-dry the residue to ensure complete removal of n-hexane.
3. Extraction: a. To the defatted peel residue, add a suitable volume of extraction solvent. Ethyl acetate or methanol are commonly used. For every 100g of initial peel powder, 1L of solvent can be used.[\[6\]](#)[\[7\]](#) b. Macerate or stir the mixture overnight (approximately 16 hours) at room temperature. c. Filter the extract to separate the solvent from the solid residue. d. Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract. e. Reconstitute a known weight of the dried extract in a specific volume of a suitable solvent (e.g., methanol, DMSO) for subsequent analysis.[\[8\]](#)

B. Protocol for HPLC-UV Quantification of Eriocitrin

This protocol is adapted from validated methods for flavonoid analysis in citrus.[\[6\]](#)[\[7\]](#)

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[6\]](#)
- Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of:
 - Solvent A: 0.1% formic acid in water.[\[7\]](#)

- Solvent B: 0.1% formic acid in acetonitrile.[7]
- Flow Rate: 1.0 mL/min.[6][7]
- Injection Volume: 10-20 µL.[7][8]
- Detection Wavelength: 280 nm or 340 nm.[7][8]
- Column Temperature: 30 °C.

2. Standard Preparation: a. Prepare a stock solution of **eriocitrin** standard (e.g., 1 mg/mL) in HPLC-grade methanol. b. From the stock solution, prepare a series of working standards of different concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation: a. Reconstitute the dried citrus extract in the mobile phase to a known concentration (e.g., 1 mg/mL). b. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Quantification: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the sample solution and record the peak area for **eriocitrin**. c. Calculate the concentration of **eriocitrin** in the sample using the regression equation from the calibration curve.

C. Protocol for LC-MS/MS Quantification of Eriocitrin

This protocol is based on a validated method for the determination of **eriocitrin** in biological and plant matrices.[2][3]

1. Instrumentation and Conditions:

- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column.
- Mobile Phase:
 - Solvent A: 0.1% formic acid in water.[3]

- Solvent B: Acetonitrile.[3]
- Flow Rate: 0.8 mL/min.[3]
- Injection Volume: 10 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

2. Mass Spectrometry Parameters:

- Multiple Reaction Monitoring (MRM):
 - **Eriocitrin**: Precursor ion (m/z) 595.4 → Product ion (m/z) 287.1.[3]
 - Internal Standard (optional but recommended): e.g., Naringin: Precursor ion (m/z) 579.2 → Product ion (m/z) 271.1.

3. Standard and Sample Preparation: a. Follow the same procedure as for HPLC-UV analysis for the preparation of standards and samples. For plasma samples, protein precipitation with methanol or acetonitrile is required.[2]

4. Quantification: a. Develop an MRM method on the mass spectrometer. b. Inject the standards to generate a calibration curve. c. Inject the samples and quantify **eriocitrin** based on the peak area ratio of the analyte to the internal standard.

D. Protocol for UV-Vis Spectrophotometric Quantification of Eriocitrin

This method is suitable for a rapid estimation of total flavanones and can be adapted for **eriocitrin** if it is the predominant flavonoid.

1. Instrumentation:

- UV-Vis Spectrophotometer.

2. Reagents:

- Sodium nitrite (5% w/v)

- Aluminum chloride (10% w/v)
- Sodium hydroxide (1 M)
- Methanol or Ethanol (80%)

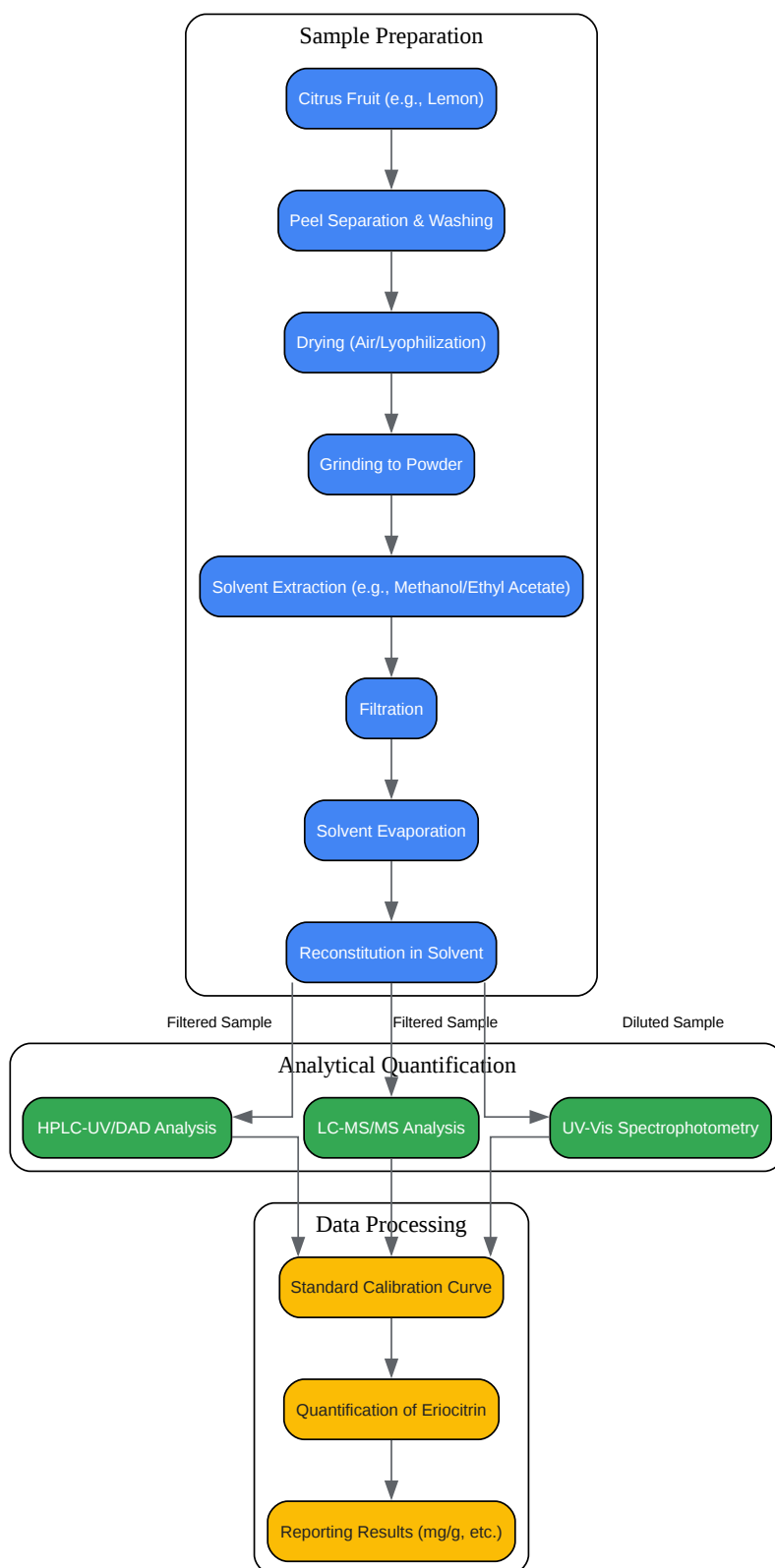
3. Standard Preparation: a. Prepare a stock solution of **eriocitrin** (1 mg/mL) in methanol. b. Prepare a series of dilutions from the stock solution.

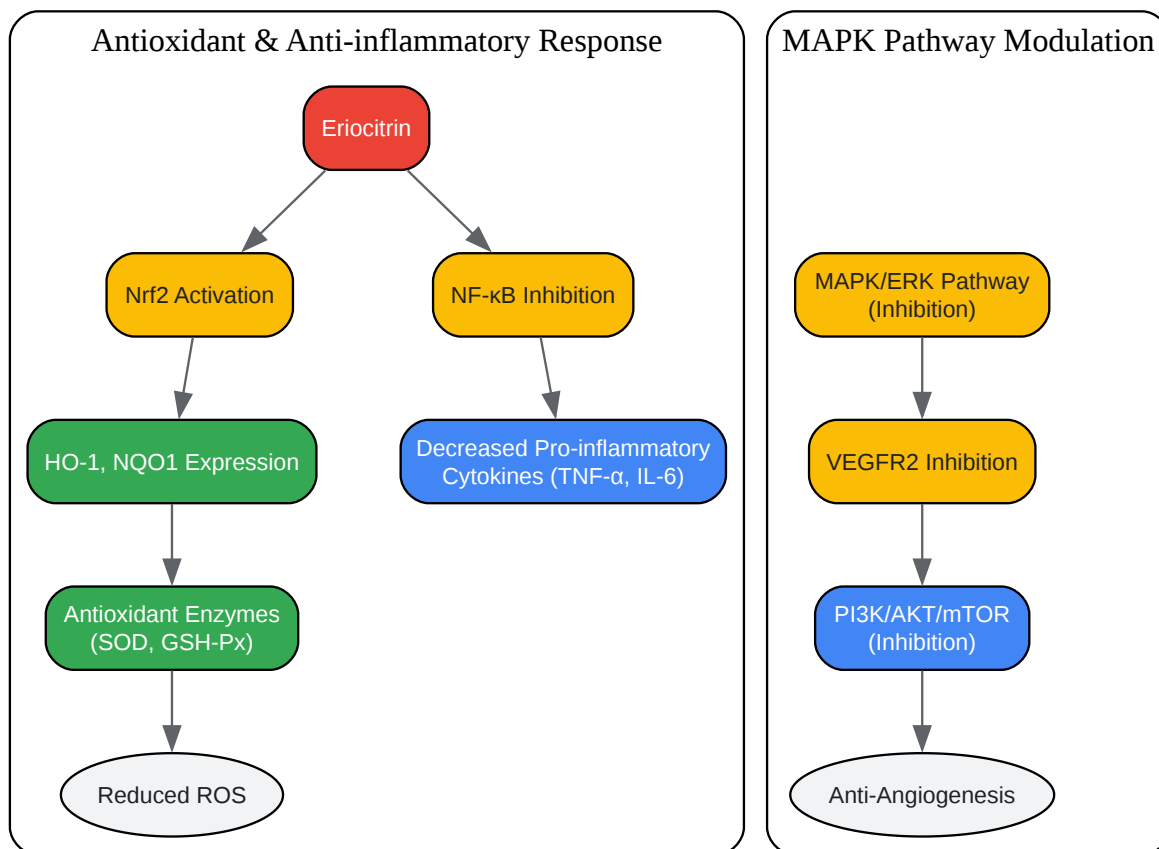
4. Procedure (Aluminum Chloride Colorimetric Assay): a. To 1 mL of each standard dilution or sample extract, add 4 mL of deionized water. b. Add 0.3 mL of 5% sodium nitrite. c. After 5 minutes, add 0.3 mL of 10% aluminum chloride. d. After another 6 minutes, add 2 mL of 1 M sodium hydroxide. e. Immediately bring the total volume to 10 mL with deionized water and mix thoroughly. f. Measure the absorbance at approximately 510 nm against a blank.

5. Quantification: a. Create a standard curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of **eriocitrin** equivalents in the sample from the standard curve.

III. Visualizations

Experimental Workflow for Eriocitrin Quantification





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